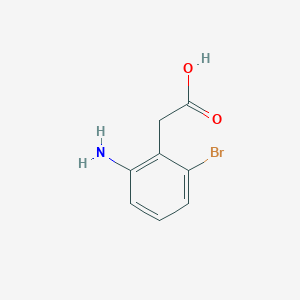

2-(2-Amino-6-bromophenyl)acetic acid

Description

Overview of Phenylacetic Acid Derivatives as Versatile Synthetic Intermediates

Phenylacetic acid and its derivatives represent a cornerstone class of compounds in organic chemistry, prized for their utility as versatile synthetic intermediates. The basic structure, consisting of a phenyl group attached to an acetic acid moiety, serves as a modifiable scaffold for the synthesis of a vast array of more complex molecules. These derivatives are not merely laboratory curiosities; they are integral to the production of pharmaceuticals, agrochemicals, and materials.

The reactivity of the phenylacetic acid scaffold is centered around three main locations: the aromatic ring, the α-carbon, and the carboxylic acid group. The phenyl ring can undergo electrophilic aromatic substitution to introduce a wide range of functional groups at various positions. The α-carbon can be functionalized through halogenation, alkylation, or other substitution reactions, providing a route to chiral or highly substituted products. For instance, α-halogenated phenylacetic acids are valuable synthons for producing α-amino or α-hydroxy acids. chemicalbook.com The carboxylic acid functional group itself can be readily converted into esters, amides, acid chlorides, and other derivatives, opening up a plethora of subsequent chemical transformations.

In medicinal chemistry, the phenylacetic acid motif is found in numerous active pharmaceutical ingredients. A prominent example is Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), which is chemically known as 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetic acid. google.com The synthesis of such drugs often relies on precursors derived from substituted phenylacetic acids. google.com Furthermore, these scaffolds are used to prepare various heterocyclic compounds, which are of significant interest due to their diverse biological activities. sigmaaldrich.com

Table 1: Examples of Phenylacetic Acid Derivatives and Their Applications

| Compound Name | Structure | Key Application(s) |

|---|---|---|

| Phenylacetic acid | C₆H₅CH₂COOH | Precursor in penicillin G production; used in perfumes. |

| 2-Bromophenylacetic acid | BrC₆H₄CH₂COOH | Starting material for synthesizing heterocyclic compounds and other complex molecules. sigmaaldrich.com |

| 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetic acid (Diclofenac) | C₁₄H₁₁Cl₂NO₂ | Active pharmaceutical ingredient (NSAID). google.com |

| Fmoc-(R)-3-Amino-3-(4-chlorophenyl)propionic acid | C₂₄H₂₂ClNO₄ | Building block in the synthesis of peptidomimetics and small molecule drugs. nbinno.com |

Significance of Ortho-Substituted Halogenated Amino Phenylacetic Acid Systems in Contemporary Chemical Synthesis

Within the broad family of phenylacetic acid derivatives, systems featuring an ortho-substituted amino group and a halogen atom hold particular significance in modern organic synthesis. The specific placement of these functional groups—an amino group at the C2 position and a halogen at the C6 position—creates a unique chemical environment ripe for sophisticated molecular construction, particularly in the field of medicinal chemistry. This substitution pattern is a key pharmacophore in various biologically active molecules. nih.gov

The strategic importance of this arrangement stems from the combined electronic and steric properties of the substituents. The ortho-amino group can act as a nucleophile, a directing group for further aromatic substitution, or a handle for building larger molecular architectures. The adjacent halogen atom, typically chlorine or bromine, serves as a versatile functional group. It can act as a leaving group in nucleophilic aromatic substitution and cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The steric bulk of the halogen can also influence the conformation of the molecule, which is often crucial for its interaction with biological targets.

This specific substitution pattern is particularly valuable for the synthesis of heterocyclic compounds. The proximity of the amino and carboxylic acid (or its derivative) functionalities, combined with the reactive halogen, facilitates intramolecular cyclization reactions. These reactions can lead to the formation of various fused-ring systems, which are prevalent in many pharmaceutical agents. The synthesis of o-(2,6-dichloroanilino)phenylacetic acid (Diclofenac) and its derivatives often involves the coupling of an ortho-halogenated phenylacetic acid with a substituted aniline (B41778), underscoring the industrial relevance of these intermediates. google.com The development of dual-target inhibitors in cancer therapy also explores scaffolds based on ortho-amino carboxamides, highlighting the continuing importance of this structural motif. nih.gov

Research Landscape and Potential Academic Investigations for 2-(2-Amino-6-bromophenyl)acetic Acid

A review of the current scientific literature indicates that 2-(2-Amino-6-bromophenyl)acetic acid is a sparsely investigated compound, with limited data available on its synthesis, properties, or applications. While its constituent parts—the phenylacetic acid core, an ortho-amino group, and an ortho-bromo substituent—are common in well-studied molecules, this specific combination appears to be a novel or under-explored area of research. Its close structural analogues, however, are well-documented, suggesting a significant potential for future academic and industrial investigation.

For instance, the chlorinated analogue, 2-(2-amino-6-chlorophenyl)acetic acid, and related diarylamine structures like 2-(2-((2-bromo-6-chlorophenyl)amino)phenyl)acetic acid, are recognized primarily as impurities or degradation products in the synthesis of the drug Diclofenac. nih.gov This context suggests that 2-(2-Amino-6-bromophenyl)acetic acid could be a valuable reference standard in pharmaceutical quality control or a potential intermediate in novel synthetic routes to related anti-inflammatory agents.

The true potential of 2-(2-Amino-6-bromophenyl)acetic acid likely lies in its utility as a bespoke building block for complex molecular synthesis. The presence of three distinct reactive sites—the amino group, the carboxylic acid, and the carbon-bromine bond—on a single scaffold offers immense synthetic flexibility.

Potential Academic Investigations could include:

Development of Novel Synthetic Routes: Establishing efficient and scalable methods for the synthesis of 2-(2-Amino-6-bromophenyl)acetic acid would be the first crucial step. This could involve multi-step sequences starting from commercially available precursors like 2,6-dibromoaniline (B42060) or employing modern catalytic methods for simultaneous ortho-amination and bromination.

Intramolecular Cyclization Reactions: The compound is an ideal precursor for synthesizing novel heterocyclic systems. The ortho-amino and acetic acid groups can be induced to cyclize, forming lactams. The bromine atom could then be used in subsequent cross-coupling reactions to introduce further complexity, leading to polycyclic structures of potential pharmacological interest.

Medicinal Chemistry Applications: The scaffold could serve as a starting point for the design of new bioactive compounds. The amino group could be acylated or alkylated, and the carboxylic acid could be converted to various amides or esters to generate a library of derivatives for biological screening. Its structural similarity to precursors of known drugs makes it a candidate for developing new NSAIDs, kinase inhibitors, or other therapeutic agents. nih.govgoogle.com

Material Science: Phenylacetic acid derivatives can sometimes be used in the development of functional organic materials. The specific functional groups on this compound could be exploited for creating polymers or molecular crystals with interesting electronic or photophysical properties.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-amino-6-bromophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNLHNHETPWGOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursors for 2 2 Amino 6 Bromophenyl Acetic Acid

Strategic Approaches for Regioselective Introduction of Amino and Bromo Functionalities

The primary challenge in synthesizing 2-(2-amino-6-bromophenyl)acetic acid lies in the precise placement of the amino and bromo substituents at the ortho-positions relative to the acetic acid side chain. The directing effects of the substituents on the aromatic ring play a crucial role in determining the regiochemistry of electrophilic aromatic substitution reactions. numberanalytics.com Activating groups, such as amino and hydroxyl groups, typically direct incoming electrophiles to the ortho and para positions, while deactivating groups, like nitro groups, direct to the meta position. numberanalytics.com

Therefore, a carefully planned sequence of reactions is necessary to achieve the desired 2,6-disubstitution pattern. This often involves the use of protecting groups and the strategic introduction of functional groups that can be later converted to the desired amino group. For instance, a nitro group can be introduced and subsequently reduced to an amino group.

Preparation of Key Precursors for 2-(2-Amino-6-bromophenyl)acetic Acid Synthesis

The synthesis of the target molecule relies on the availability of appropriately substituted precursors.

Synthesis of 2-Bromophenylacetic Acid Analogues and Derivatives

A key precursor is a phenylacetic acid derivative bearing a bromine atom at the 2-position. 2-Bromophenylacetic acid can be synthesized through various methods. One common approach involves the electrophilic bromination of phenylacetic acid. However, this can lead to a mixture of ortho, meta, and para isomers, necessitating separation. wikipedia.org For instance, the treatment of phenylacetic acid with bromine and mercuric oxide yields a mixture of 2- and 4-bromophenylacetic acid, from which the desired 2-isomer can be isolated by fractional crystallization. wikipedia.org

Alternative strategies involve starting with a pre-brominated precursor. For example, 2-bromobenzyl bromide can be condensed with sodium cyanide, followed by hydrolysis of the resulting nitrile to yield 2-bromophenylacetic acid. wikipedia.org Another method involves the reaction of an appropriate benzaldehyde (B42025) with tribromomethane and potassium hydroxide. google.com

| Precursor | Synthetic Method | Reagents |

| 2-Bromophenylacetic acid | Electrophilic Aromatic Substitution | Phenylacetic acid, Bromine, Mercuric oxide |

| 2-Bromophenylacetic acid | Nitrile Hydrolysis | 2-Bromobenzyl bromide, Sodium cyanide, Sodium hydroxide |

| α-Bromo(2-chloro)phenylacetic acid | Reaction with Tribromomethane | (2-chloro)benzaldehyde, Tribromomethane, Potassium hydroxide |

Formation of Ortho-Amino-Substituted Aromatic Moieties

The introduction of an amino group at the ortho position is another critical step. Direct amination of an activated aromatic ring can be challenging. A common strategy is to introduce a nitro group via nitration and then reduce it to an amino group. youtube.com The choice of nitrating agent and reaction conditions can influence the regioselectivity of the nitration.

Another approach is through copper-catalyzed amination of bromobenzoic acids. This method can be chemo- and regioselective, allowing for the coupling of various aliphatic and aromatic amines with 2-bromobenzoic acids to form N-aryl and N-alkyl anthranilic acid derivatives. nih.govscilit.com Transition metal-catalyzed C-N cross-coupling reactions of aryl halides or sulfonates with ammonia (B1221849) or related nitrogen nucleophiles also provide a route to aniline (B41778) derivatives. beilstein-journals.org

Catalytic Strategies in the Construction of the 2-(2-Amino-6-bromophenyl)acetic Acid Framework

Modern synthetic organic chemistry heavily relies on catalytic methods to achieve efficient and selective bond formations.

Palladium-Catalyzed C-H Functionalization Methodologies on Phenylacetic Acids

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups into organic molecules, streamlining synthetic routes. snnu.edu.cnumich.edu This strategy can be applied to phenylacetic acid derivatives to introduce substituents at specific positions. The use of directing groups can control the regioselectivity of the C-H activation step. For instance, an 8-aminoquinoline (B160924) directing group has been used in the palladium-catalyzed C-H functionalization of ferrocene (B1249389) carboxylic acid. researchgate.net Similar strategies could potentially be adapted for the functionalization of phenylacetic acids. These reactions often proceed through a Pd(0)/Pd(II) or a Pd(II)/Pd(IV) catalytic cycle. snnu.edu.cn

Other Transition Metal-Mediated Syntheses of Substituted Phenylacetic Acids

The synthesis of substituted phenylacetic acids has been significantly advanced by transition metal catalysis, which enables direct and regioselective functionalization of aromatic rings. diva-portal.org These methods are advantageous due to their atom and step economy. nii.ac.jp Palladium (Pd) is a prominent metal in this context, often utilized in C-H activation and cross-coupling reactions to introduce substituents onto the phenyl ring.

One common strategy involves the ortho-arylation of phenylacetic acids. nii.ac.jp In this approach, the carboxylic acid group acts as a directing group, coordinating to the metal center and facilitating the activation of a C-H bond at the ortho position. nii.ac.jp For instance, palladium(II) acetate (B1210297) can catalyze the phenylation of benzoic and phenylacetic acids using organoboron reagents like potassium aryltrifluoroborates. nii.ac.jp The catalytic cycle typically involves the formation of a palladacycle intermediate, followed by transmetalation with the organoboron compound and reductive elimination to yield the ortho-substituted product. nii.ac.jp The active Pd(II) catalyst is regenerated by an oxidant, such as benzoquinone or silver carbonate. nii.ac.jp

Another powerful palladium-catalyzed method is the Suzuki coupling reaction, which can form a Csp2-Csp3 bond between an aryl boronic acid and an alkyl halide. inventivapharma.com This strategy is effective for preparing ortho-substituted phenylacetic acid derivatives. inventivapharma.com The efficiency of the Suzuki coupling can be influenced by the choice of base, with potassium carbonate (K2CO3) often providing good results. inventivapharma.com

The table below summarizes key aspects of transition metal-mediated syntheses applicable to substituted phenylacetic acids.

Table 1: Transition Metal-Mediated Synthetic Approaches

| Catalytic System | Reaction Type | Key Features | Ref. |

|---|---|---|---|

| Pd(OAc)2 / Benzoquinone / Ag2CO3 / K2HPO4 | Ortho-Arylation (C-H Activation) | The carboxylic acid acts as a directing group for regioselective phenylation at the ortho-position. | nii.ac.jp |

| Pd(OAc)2 / P(Nap)3 / K3PO4 or K2CO3 | Suzuki Coupling (Csp2-Csp3) | Couples aryl boronic acids with alkyl halides to form ortho-substituted products; base selection is crucial. | inventivapharma.com |

These transition metal-mediated reactions offer versatile pathways to substituted phenylacetic acids, allowing for the introduction of a wide range of functional groups with high regioselectivity. diva-portal.orgnii.ac.jp

Control of Stereochemistry and Chiral Resolution Techniques for Amino Phenylacetic Acid Analogues

Many amino phenylacetic acid analogues are chiral molecules, and the control of stereochemistry is critical for their application, particularly in pharmaceuticals where different enantiomers can have distinct biological activities. acs.org Strategies for obtaining enantiomerically pure compounds include asymmetric synthesis and the resolution of racemic mixtures.

Kinetic resolution is an effective technique for separating enantiomers. A palladium(II)-catalyzed enantioselective C-H olefination of α-amino phenylacetic acids has been demonstrated using a mono-N-protected amino acid (MPAA) as a chiral ligand. chu-lab.org This process selectively converts one enantiomer into an olefinated product at a faster rate, leaving the unreacted starting material enriched in the other enantiomer. chu-lab.org By selecting the appropriate configuration of the MPAA ligand, it is possible to obtain either enantiomer of the product in high enantiomeric purity. chu-lab.org

Another common approach is classical resolution, which involves the formation of diastereomeric salts. A racemic mixture of an amino acid can be treated with a chiral resolving agent, such as a chiral acid or base, to form a pair of diastereomeric salts. acs.org These salts often have different solubilities, allowing for their separation by fractional crystallization. acs.org The desired enantiomer can then be recovered by treating the separated salt with an acid or base to break the ionic bond.

Enzymatic resolution offers a highly selective alternative. Lipases are frequently used to selectively acylate one enantiomer of a racemic amine in the presence of an alkyl ester, producing an amide. google.com The unreacted amine enantiomer and the newly formed amide can then be separated. The choice of the alkyl ester is important; for example, using isoalkyl groups like isopropyl can lead to reactions with attractive stereospecificity. google.com

The table below details various chiral resolution techniques applicable to amino phenylacetic acid analogues.

Table 2: Chiral Resolution Techniques for Amino Phenylacetic Acid Analogues

| Technique | Method | Key Features | Ref. |

|---|---|---|---|

| Kinetic Resolution | Pd(II)-catalyzed C-H olefination with a chiral MPAA ligand. | One enantiomer reacts faster, allowing for the separation of the enriched unreacted starting material and the product. | chu-lab.org |

| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent. | Diastereomers are separated based on differences in physical properties, typically solubility. | acs.org |

| Enzymatic Resolution | Lipase-catalyzed selective acylation of one enantiomer. | Offers high enantioselectivity under mild reaction conditions. The choice of acylating agent can enhance reaction rates and selectivity. | google.com |

Green Chemistry Principles and Sustainable Synthetic Routes for Substituted Phenylacetic Acids

The application of green chemistry principles to the synthesis of fine chemicals like substituted phenylacetic acids is of growing importance. The goal is to reduce the environmental impact of chemical processes by preventing waste, increasing atom economy, avoiding hazardous substances, and improving energy efficiency. rsc.org

One of the core principles of green chemistry is waste prevention. rsc.org This can be achieved by designing synthetic routes that maximize the incorporation of all materials used in the process into the final product (high atom economy). Catalytic reactions, particularly those mediated by transition metals, are inherently greener than stoichiometric reactions as they reduce the amount of waste generated. rsc.org

The development of new synthetic methodologies under greener conditions is an active area of research. For instance, efforts are focused on replacing hazardous solvents with more environmentally benign alternatives like water or supercritical fluids, or even performing reactions under solvent-free conditions using techniques like mechanochemistry. diva-portal.orgrsc.org A mechanochemical protocol using automated milling has been developed for the C-H auration of arenes, avoiding the need for reaction solvents altogether. diva-portal.org

The use of catalysts instead of stoichiometric reagents is another key principle. Catalysts increase reaction rates and can enable reactions to be performed at lower temperatures, thus reducing energy consumption. rsc.org For example, the direct α-amination of carbonyl compounds can be achieved through copper catalysis, with water being the only byproduct, representing a green alternative to traditional methods. rsc.org

The table below outlines several green chemistry approaches relevant to the synthesis of substituted phenylacetic acids.

Table 3: Green Chemistry Approaches in Synthesis

| Principle | Approach | Example/Application | Ref. |

|---|---|---|---|

| Waste Prevention | Use of catalytic reactions | Transition metal-catalyzed C-H functionalization reduces the need for pre-functionalized substrates and stoichiometric reagents. | nii.ac.jprsc.org |

| Atom Economy | Designing efficient reactions | Catalytic cycles, such as in Suzuki couplings, maximize the incorporation of starting materials into the product. | inventivapharma.comrsc.org |

| Safer Solvents and Auxiliaries | Solvent-free synthesis | Mechanochemical protocols, like automated milling, can be used for C-H functionalization, eliminating the need for bulk solvents. | diva-portal.org |

By integrating these principles, chemists can develop more sustainable and environmentally responsible synthetic routes for 2-(2-Amino-6-bromophenyl)acetic acid and other valuable substituted phenylacetic acids.

Chemical Transformations and Reactivity of 2 2 Amino 6 Bromophenyl Acetic Acid

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for functionalization, allowing for the synthesis of esters, amides, and the reduction to corresponding aldehydes and alcohols.

Esterification: The conversion of 2-(2-amino-6-bromophenyl)acetic acid to its corresponding esters can be achieved through several standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is an equilibrium-driven reaction, and typically, the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com Given the presence of the basic amino group, it is crucial to use a sufficient amount of acid catalyst to protonate the amine, preventing it from interfering with the reaction, and to catalyze the esterification.

Alternatively, esterification can be performed under milder conditions by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, and then reacting it with an alcohol. However, this approach would require protection of the amino group to prevent unwanted acylation at the nitrogen atom.

Amidation: Direct amidation of 2-(2-amino-6-bromophenyl)acetic acid with amines is a challenging reaction that typically requires high temperatures and results in low yields. More efficient methods involve the use of coupling agents to activate the carboxylic acid. nih.gov Reagents such as 1,1'-carbonyldiimidazole (CDI) or combinations of a carbodiimide (like DCC or EDC) with an additive (like HOBt or HOAt) are commonly used to facilitate the formation of the amide bond under milder conditions. researchgate.net Boric acid and various borate esters have also been shown to be effective catalysts for the direct amidation of carboxylic acids and amines. acs.orgorgsyn.org When reacting with amino acids, these methods often proceed with high enantiopurity. acs.org The presence of the free amino group on the phenyl ring necessitates careful selection of reaction conditions to avoid self-polymerization or other side reactions. Protecting the aromatic amino group is often a prerequisite for achieving clean and high-yielding amidation. researchgate.net

Table 1: Common Reagents for Esterification and Amidation

| Transformation | Reagent/Method | Key Features |

|---|---|---|

| Esterification | Fischer Esterification (Alcohol, Acid Catalyst) | Equilibrium reaction; requires excess alcohol. masterorganicchemistry.com |

| Acyl Chloride followed by Alcohol | Requires prior protection of the amino group. | |

| Amidation | Coupling Agents (DCC, EDC, HOBt) | Milder conditions, higher yields. nih.gov |

| Boric Acid/Borate Esters | Catalytic method for direct amidation. acs.orgorgsyn.org |

The carboxylic acid moiety of 2-(2-amino-6-bromophenyl)acetic acid can be reduced to either an aldehyde or a primary alcohol.

Reduction to Alcohols: The full reduction of the carboxylic acid to the corresponding primary alcohol, 2-(2-amino-6-bromophenyl)ethanol, can be accomplished using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF). A subsequent aqueous workup is required to neutralize the reaction mixture and isolate the alcohol product. It is important to note that LiAlH₄ is a very reactive and non-selective reagent.

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde, 2-(2-amino-6-bromophenyl)acetaldehyde, is a more delicate transformation that requires milder and more selective reducing agents. Direct reduction is challenging as aldehydes are more easily reduced than carboxylic acids. A common strategy involves first converting the carboxylic acid into a derivative, such as an acid chloride or an ester. These derivatives can then be reduced to the aldehyde using specific reagents that prevent over-reduction to the alcohol. For example, the Rosenmund reduction of the corresponding acyl chloride (using H₂ and a poisoned palladium catalyst) or the reaction of an ester with diisobutylaluminium hydride (DIBAL-H) at low temperatures are standard methods for this conversion. Again, protection of the amino group would be necessary before forming the acyl chloride to prevent side reactions.

Advanced Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides data on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-(2-Amino-6-bromophenyl)acetic acid, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete structural assignment.

While specific experimental spectra for 2-(2-Amino-6-bromophenyl)acetic acid are not widely available in the cited literature, the expected spectral features can be predicted based on its chemical structure and data from analogous compounds.

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. In the ¹H NMR spectrum of 2-(2-Amino-6-bromophenyl)acetic acid, distinct signals would be expected for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, the amine (-NH₂) protons, and the carboxylic acid (-COOH) proton.

The aromatic region would likely display a complex multiplet pattern arising from the three adjacent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-donating amino group and the electron-withdrawing bromine atom. The proton ortho to the amino group would be expected to appear at the lowest frequency (most upfield), while the proton situated between the bromine and the acetic acid substituent would likely be the most downfield in this region.

The methylene protons of the acetic acid group would likely appear as a singlet, integrating to two protons. The broad signal of the two amine protons and the single carboxylic acid proton would also be present, with their chemical shifts being highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(2-Amino-6-bromophenyl)acetic acid

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 6.5 - 7.5 | Multiplet | 3H |

| -CH₂- | ~3.6 | Singlet | 2H |

| -NH₂ | Broad | Singlet | 2H |

| -COOH | Broad | Singlet | 1H |

Note: These are estimated values and can vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. The ¹³C NMR spectrum of 2-(2-Amino-6-bromophenyl)acetic acid would be expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

The carbonyl carbon of the carboxylic acid would appear at the most downfield chemical shift, typically in the range of 170-180 ppm. The six aromatic carbons would have signals in the aromatic region of the spectrum (approximately 110-150 ppm). The carbon atom bonded to the bromine (C-Br) would be expected to have a chemical shift around 110-125 ppm, while the carbon bonded to the amino group (C-N) would be shifted upfield due to the electron-donating nature of nitrogen. The methylene carbon (-CH₂-) would appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(2-Amino-6-bromophenyl)acetic acid

| Carbon Type | Predicted Chemical Shift (ppm) |

| -COOH | 170 - 180 |

| Aromatic C-NH₂ | 145 - 155 |

| Aromatic C-Br | 110 - 125 |

| Aromatic C-H | 115 - 140 |

| Aromatic C-CH₂ | 130 - 140 |

| -CH₂- | 35 - 45 |

Note: These are estimated values and can vary based on solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal correlations between scalar-coupled protons. For 2-(2-Amino-6-bromophenyl)acetic acid, this would be particularly useful in establishing the connectivity between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments show correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). This would allow for the direct assignment of the protonated aromatic carbons and the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : An HMBC experiment reveals correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary carbons (those without attached protons) and for piecing together the entire molecular framework. For instance, correlations from the methylene protons to the carbonyl carbon and to the aromatic carbons would confirm the attachment of the acetic acid side chain.

Nitrogen-15 (¹⁵N) NMR spectroscopy is a less common but valuable technique for probing the electronic environment of nitrogen atoms. Given the presence of an amino group in 2-(2-Amino-6-bromophenyl)acetic acid, ¹⁵N NMR could provide specific information about this functional group. The chemical shift of the ¹⁵N nucleus would be influenced by the electronic effects of the aromatic ring and the bromine substituent. While ¹⁵N NMR can be powerful, it often requires specialized equipment and longer acquisition times due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of 2-(2-Amino-6-bromophenyl)acetic acid would exhibit characteristic absorption bands corresponding to its various functional groups. The spectrum of a related compound, 2-amino-5-bromobenzoic acid, shows characteristic peaks that can be used for comparison. ijtsrd.com

O-H Stretch : A broad absorption band would be expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group. This broadness is a result of hydrogen bonding.

N-H Stretch : The N-H stretching vibrations of the primary amine group would typically appear as two sharp to medium bands in the region of 3300-3500 cm⁻¹.

C=O Stretch : A strong, sharp absorption band corresponding to the C=O stretching vibration of the carboxylic acid would be observed in the region of 1700-1760 cm⁻¹.

C=C Stretch : Aromatic C=C stretching vibrations would give rise to one or more medium to sharp bands in the 1450-1600 cm⁻¹ region.

C-N Stretch : The C-N stretching vibration of the aromatic amine would be expected in the 1250-1350 cm⁻¹ region.

C-Br Stretch : The C-Br stretching vibration typically appears in the fingerprint region of the spectrum, usually between 500 and 700 cm⁻¹. ijtsrd.com

Table 3: Predicted FT-IR Absorption Bands for 2-(2-Amino-6-bromophenyl)acetic acid

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Amine | N-H Stretch | 3300 - 3500 | Medium, Sharp (two bands) |

| Carbonyl | C=O Stretch | 1700 - 1760 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Sharp |

| Aromatic Amine | C-N Stretch | 1250 - 1350 | Medium |

| Alkyl Halide | C-Br Stretch | 500 - 700 | Medium to Strong |

Raman Spectroscopy

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about molecular vibrations, offering insights into the chemical structure, phase, and polymorphism of a material. The vibrational modes are sensitive to the specific arrangement of atoms and functional groups within a molecule.

For 2-(2-Amino-6-bromophenyl)acetic acid, a Raman spectrum would be expected to exhibit characteristic peaks corresponding to the vibrations of its constituent functional groups. These would include:

Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.

N-H stretching of the primary amine: Expected to appear as two bands in the 3300-3500 cm⁻¹ range.

C=O stretching of the carboxylic acid: A strong band anticipated between 1680-1710 cm⁻¹ for the dimeric form, or higher for the monomer.

C-N stretching: Usually found in the 1250-1350 cm⁻¹ region.

C-Br stretching: Expected at lower frequencies, typically in the 500-650 cm⁻¹ range.

Phenyl ring vibrations: A series of bands, including the characteristic ring breathing modes.

A comprehensive search of scientific literature and spectral databases did not yield specific experimental Raman spectroscopic data for 2-(2-Amino-6-bromophenyl)acetic acid. While spectra for related compounds such as 2-Bromophenylacetic acid are available, direct comparison is not appropriate for definitive analysis. chemicalbook.com

Table 1: Predicted Characteristic Raman Shifts for 2-(2-Amino-6-bromophenyl)acetic acid

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300-3500 |

| C-H Stretch (Aromatic) | 3000-3100 |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) |

| C=O Stretch (Carboxylic Acid) | 1680-1710 |

| C=C Stretch (Aromatic Ring) | 1400-1600 |

| C-N Stretch | 1250-1350 |

| C-Br Stretch | 500-650 |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation pattern. The molecular formula of 2-(2-Amino-6-bromophenyl)acetic acid is C₈H₈BrNO₂. aaronchem.com

The expected molecular weight of 2-(2-Amino-6-bromophenyl)acetic acid is approximately 230.06 g/mol . sigmaaldrich.com Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum would exhibit a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve:

Loss of the carboxylic acid group (-COOH): This would result in a significant fragment ion.

Alpha-cleavage: Cleavage of the bond between the alpha-carbon and the phenyl ring.

Loss of a bromine atom: This would lead to a fragment ion without the characteristic bromine isotopic pattern.

Formation of an acylium ion: Cleavage of the C-Y bond (where Y is the rest of the molecule) can form a stable R-CO⁺ ion. libretexts.org

Despite a thorough search of scientific databases, specific experimental mass spectrometry data, including detailed fragmentation patterns for 2-(2-Amino-6-bromophenyl)acetic acid, could not be located. While general fragmentation patterns for amino acids and their derivatives have been studied, specific data for this compound is not publicly available. researchgate.net

Table 2: Predicted Key Ions in the Mass Spectrum of 2-(2-Amino-6-bromophenyl)acetic acid

| Ion | Description | Predicted m/z (for ⁷⁹Br) |

|---|---|---|

| [M]⁺ | Molecular Ion | 229 |

| [M+2]⁺ | Molecular Ion with ⁸¹Br | 231 |

| [M-COOH]⁺ | Loss of carboxylic acid group | 184 |

| [C₇H₆BrN]⁺ | Result of alpha-cleavage | 183 |

| [C₈H₈NO₂]⁺ | Loss of Bromine atom | 150 |

X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Packing

A single-crystal X-ray diffraction study of 2-(2-Amino-6-bromophenyl)acetic acid would reveal:

The precise conformation of the phenylacetic acid backbone.

The orientation of the amino and bromo substituents on the phenyl ring.

The planarity of the phenyl ring and any steric hindrance effects from the ortho-substituents.

The intermolecular interactions, such as hydrogen bonding involving the amino and carboxylic acid groups, that stabilize the crystal structure.

A comprehensive search of crystallographic databases and the scientific literature did not yield any published single-crystal X-ray diffraction data for 2-(2-Amino-6-bromophenyl)acetic acid. Therefore, information regarding its solid-state molecular conformation and crystal packing is not currently available. While X-ray crystallography has been used to study related compounds and derivatives of amino acids and phenylacetic acid, this specific molecule has not been characterized by this method in the available literature. nih.govfrontiersin.org

Table 3: Required Crystallographic Data (Currently Unavailable)

| Parameter | Description |

|---|---|

| Crystal System | The symmetry of the unit cell (e.g., monoclinic) |

| Space Group | The symmetry operations of the crystal lattice |

| Unit Cell Dimensions | a, b, c (lengths), α, β, γ (angles) |

| Z | Number of molecules per unit cell |

| Bond Lengths | Precise distances between bonded atoms |

| Bond Angles | Angles between adjacent chemical bonds |

| Torsion Angles | Dihedral angles defining molecular conformation |

| Hydrogen Bonding | Details of intermolecular hydrogen bond network |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. nih.gov This method is used to calculate a molecule's energy and electron density, from which numerous properties can be derived. For 2-(2-Amino-6-bromophenyl)acetic acid, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in understanding its fundamental chemical characteristics. nih.gov

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule—the structure corresponding to a minimum on the potential energy surface. nih.gov For 2-(2-Amino-6-bromophenyl)acetic acid, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Due to the presence of rotatable single bonds, particularly between the phenyl ring and the acetic acid side chain, the molecule can exist in various conformations. Conformational analysis would explore these different spatial arrangements to identify the global minimum energy conformer, which is the most stable and thus most populated form of the molecule at equilibrium. The steric hindrance imposed by the bulky bromine atom and the amino group at the ortho positions would significantly influence the orientation of the acetic acid group relative to the phenyl ring.

Hypothetical Optimized Geometric Parameters for 2-(2-Amino-6-bromophenyl)acetic acid Below is a table illustrating the type of data that would be generated from a geometry optimization calculation. Note: These are representative values and not from actual calculations.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | ~1.90 Å |

| C-N (amino) | ~1.38 Å | |

| C-C (ring) | ~1.40 Å | |

| C-C (side chain) | ~1.52 Å | |

| C=O (carboxyl) | ~1.21 Å | |

| C-O (carboxyl) | ~1.35 Å | |

| Bond Angle | C-C-Br | ~121° |

| C-C-N | ~119° | |

| O=C-O | ~125° | |

| Dihedral Angle | C-C-C-C (ring) | ~0° |

| N-C-C-C (side chain) | Variable (key to conformation) |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.comrsc.org

The energy of the HOMO is related to the molecule's ionization potential (ease of losing an electron), and the LUMO energy relates to its electron affinity (ability to accept an electron). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small gap suggests the molecule is more reactive and can be easily excited, whereas a large gap implies high stability. nih.gov For 2-(2-Amino-6-bromophenyl)acetic acid, the electron-donating amino group and the phenyl ring would contribute significantly to the HOMO, while the carboxylic acid and the electronegative bromine atom would influence the LUMO.

Hypothetical Frontier Orbital Energies for 2-(2-Amino-6-bromophenyl)acetic acid This table shows representative energy values that FMO analysis would yield.

| Orbital | Energy (eV) | Description |

| HOMO | -5.8 | Highest Occupied Molecular Orbital |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.6 | Indicator of Chemical Stability |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential. researchgate.net Red regions signify areas of negative potential (high electron density), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor areas), susceptible to nucleophilic attack. Green and yellow areas represent neutral or weakly polarized regions.

For 2-(2-Amino-6-bromophenyl)acetic acid, the MEP map would likely show a significant negative potential (red) around the oxygen atoms of the carboxylic acid group, making them primary sites for hydrogen bonding and interaction with electrophiles. The hydrogen atom of the hydroxyl group and the hydrogens of the amino group would exhibit a positive potential (blue), indicating their acidic and electron-deficient nature. The aromatic ring would show a mixed potential, influenced by the electron-donating amino group and the electron-withdrawing bromine atom.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edu It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and anti-bonding orbitals.

This analysis is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions. nih.gov It calculates the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. For 2-(2-Amino-6-bromophenyl)acetic acid, NBO analysis would reveal interactions such as the delocalization of the nitrogen lone pair (n) into the antibonding orbitals (π) of the phenyl ring, and interactions between the phenyl ring's π orbitals and the antibonding orbitals (σ) of the substituents. These interactions are key to understanding the molecule's electronic stability and the influence of substituents on its structure.

Hypothetical NBO Analysis Results for 2-(2-Amino-6-bromophenyl)acetic acid This table presents possible high-energy intramolecular interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N) | π* (C-C)ring | ~5-10 | Lone pair delocalization |

| π (C-C)ring | σ* (C-Br) | ~1-3 | Hyperconjugation |

| LP (O)carboxyl | π* (C=O)carboxyl | ~20-30 | Resonance stabilization |

Thermodynamic Property Calculations (e.g., Enthalpy, Entropy, Heat Capacity)

DFT calculations, combined with statistical mechanics, can predict the thermodynamic properties of a molecule at different temperatures. nih.gov Based on the calculated vibrational frequencies, it is possible to determine standard thermodynamic functions such as enthalpy (H), entropy (S), and heat capacity (Cv). This information is valuable for predicting the molecule's stability and its behavior in chemical reactions under various thermal conditions.

Hypothetical Thermodynamic Properties of 2-(2-Amino-6-bromophenyl)acetic acid at 298.15 K

| Property | Symbol | Predicted Value |

| Enthalpy | H | (Value in kcal/mol) |

| Entropy | S | (Value in cal/mol·K) |

| Heat Capacity | Cv | (Value in cal/mol·K) |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A significant application of computational chemistry is the prediction of spectroscopic data. DFT methods can accurately calculate NMR chemical shifts (¹H and ¹³C) and the vibrational frequencies that correspond to peaks in an infrared (IR) spectrum. nih.govmdpi.com

These theoretical spectra can be compared with experimental data to confirm the molecular structure. For 2-(2-Amino-6-bromophenyl)acetic acid, predicted ¹H NMR shifts would help assign protons on the aromatic ring, the amino group, and the acetic acid side chain. Similarly, predicted ¹³C NMR shifts would identify each carbon atom. Calculated vibrational frequencies would correspond to specific bond stretches and bends, such as the N-H stretch of the amino group, the O-H and C=O stretches of the carboxylic acid, and C-Br stretching modes.

Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic CH | 6.8 - 7.5 | 115 - 145 |

| -CH₂- (acetic) | ~3.6 | ~40 |

| -NH₂ | ~4.5 | - |

| -COOH | ~11.0 | ~175 |

Hypothetical Predicted Key IR Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | ~3300-2500 (broad) |

| N-H Stretch | Amino Group | ~3400-3300 |

| C=O Stretch | Carboxylic Acid | ~1710 |

| C=C Stretch | Aromatic Ring | ~1600-1450 |

| C-Br Stretch | Bromo Group | ~600-500 |

Reaction Pathway and Mechanism Elucidation through Computational Modeling

Computational and theoretical chemistry studies focused on the reaction pathways and mechanism elucidation for "2-(2-Amino-6-bromophenyl)acetic acid" are not extensively available in publicly accessible scientific literature. The inherent complexity of reaction mechanisms necessitates dedicated computational investigations, which appear to be limited for this specific molecule.

However, insights can be drawn from computational studies on analogous compounds, particularly those involving intramolecular cyclization, a common reaction pathway for derivatives of 2-aminophenylacetic acid. Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for mapping the potential energy surface of a reaction, identifying transition states, and determining activation energies.

For a hypothetical intramolecular cyclization of 2-(2-Amino-6-bromophenyl)acetic acid to form a lactam, computational modeling would typically investigate the following aspects:

Conformational Analysis: Identifying the ground state geometries of the reactant and product.

Transition State Search: Locating the transition state structure connecting the reactant to the product. This is a critical step in understanding the reaction barrier.

A plausible reaction mechanism that could be investigated computationally is the intramolecular amide bond formation, leading to a six-membered ring lactam. This process would involve the nucleophilic attack of the amino group onto the carboxylic acid moiety. The presence of the bromine atom at the ortho position could influence the reaction pathway through steric and electronic effects.

Below is a hypothetical data table illustrating the type of information that would be generated from a DFT study on such a reaction. Please note that these values are purely illustrative and not based on actual computational results for 2-(2-Amino-6-bromophenyl)acetic acid.

Table 1: Hypothetical DFT Calculation Results for the Intramolecular Cyclization of 2-(2-Amino-6-bromophenyl)acetic acid

| Parameter | Value |

|---|---|

| Reactant Ground State Energy | -1500.00 Hartrees |

| Transition State Energy | -1499.95 Hartrees |

| Product (Lactam) Ground State Energy | -1500.05 Hartrees |

| Activation Energy (ΔE‡) | 31.4 kcal/mol |

| Reaction Energy (ΔErxn) | -31.4 kcal/mol |

Further computational investigations could also explore alternative reaction pathways, such as intermolecular reactions or the influence of different solvents on the reaction mechanism, providing a comprehensive theoretical picture of the chemical reactivity of 2-(2-Amino-6-bromophenyl)acetic acid.

Role As a Synthetic Building Block for Complex Chemical Architectures

Precursor in the Synthesis of Diverse Nitrogen-Containing Heterocyclic Systems

The presence of an amino group ortho to the acetic acid side chain in 2-(2-Amino-6-bromophenyl)acetic acid makes it an ideal candidate for intramolecular cyclization reactions, leading to the formation of a variety of nitrogen-containing heterocyclic systems. The bromine substituent further enhances its synthetic utility, offering a handle for subsequent functionalization through cross-coupling reactions or other transformations.

While direct literature citing the use of 2-(2-Amino-6-bromophenyl)acetic acid for pyrimidine (B1678525) synthesis is not abundant, its structural features strongly suggest its potential as a precursor for quinazolinones, a class of fused pyrimidine derivatives. frontiersin.orgresearchgate.netorganic-chemistry.org The general synthesis of quinazolinones often involves the condensation of anthranilic acid derivatives (2-aminobenzoic acids) with a suitable one-carbon source, such as formamide (B127407) or orthoesters, or through the cyclization of 2-aminobenzamides. organic-chemistry.orgorganic-chemistry.org

Given that 2-(2-Amino-6-bromophenyl)acetic acid is a substituted anthranilic acid analogue, it can be envisioned to undergo similar reaction pathways. For instance, conversion of the carboxylic acid moiety to an amide, followed by intramolecular cyclization with a carbonyl-containing compound, would yield a quinazolinone scaffold. The bromine atom at the 6-position of the resulting quinazolinone would remain available for further synthetic manipulations, allowing for the creation of a library of diverse derivatives.

A plausible synthetic route could involve the initial conversion of 2-(2-Amino-6-bromophenyl)acetic acid to its corresponding acid chloride, followed by reaction with an amine to form the amide. Subsequent cyclization, potentially under acidic or basic conditions, would lead to the formation of the quinazolinone ring system. Microwave-assisted organic synthesis has also been shown to be an effective method for the rapid and efficient construction of quinazolinone cores from appropriate precursors. frontiersin.orgnih.gov

The following table summarizes potential pyrimidine-based scaffolds derivable from 2-(2-Amino-6-bromophenyl)acetic acid:

| Scaffold | Potential Synthetic Route | Key Features |

| 7-Bromo-2-substituted-2,3-dihydroquinazolin-4(1H)-one | Condensation with aldehydes or ketones | Fused pyrimidine ring system with a bromine substituent for further functionalization. |

| 7-Bromo-2-substituted-quinazolin-4(3H)-one | Oxidative cyclization of the corresponding 2-aminobenzamide (B116534) with an aldehyde | Aromatized quinazolinone core, a common motif in medicinal chemistry. |

The synthesis of thiadiazine derivatives can be achieved through various cyclization strategies. nih.gov One common approach involves the condensation of a compound containing a reactive amino group with a sulfur-containing reagent. For instance, the reaction of 2-bromo-1-phenylethanone with thiosemicarbazides has been shown to produce 2-amino-6H-1,3,4-thiadiazin-3-ium bromides. nih.gov

While direct application of 2-(2-Amino-6-bromophenyl)acetic acid in thiadiazine synthesis is not extensively documented, its amino group could potentially react with appropriate sulfur-containing dielectrophiles to form a thiadiazine ring. For example, reaction with a sulfamoyl chloride derivative could lead to the formation of a 1,2,6-thiadiazine-1,1-dioxide ring system. The acetic acid side chain could either be carried through the synthesis or be modified prior to the cyclization step.

The following table outlines a potential thiadiazine derivative accessible from 2-(2-Amino-6-bromophenyl)acetic acid:

| Derivative | Potential Synthetic Route | Key Features |

| (7-Bromo-1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetic acid | Reaction with sulfamide (B24259) or a related reagent followed by cyclization | A benzothiadiazine scaffold with potential applications in medicinal chemistry. |

The structural framework of 2-(2-Amino-6-bromophenyl)acetic acid is also well-suited for the synthesis of other fused and polycyclic aza-heterocycles, most notably indole (B1671886) derivatives. dergipark.org.tr The intramolecular cyclization of a 2-aminophenylacetic acid derivative is a known method for the construction of the indole ring system, a privileged scaffold in medicinal chemistry. researchgate.net

The synthesis would likely proceed via the formation of an intermediate that facilitates the cyclization between the amino group and the α-carbon of the acetic acid side chain. This could be achieved under various conditions, potentially involving the use of a catalyst to promote the ring-closing reaction. The resulting 7-bromo-oxindole could then be further elaborated.

Furthermore, the bromine atom can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce additional rings and create more complex polycyclic systems. nih.gov This approach allows for the construction of a wide array of fused heterocyclic structures with diverse substitution patterns.

| Heterocycle | Potential Synthetic Route | Key Features |

| 7-Bromo-1,3-dihydro-2H-indol-2-one (7-Bromooxindole) | Intramolecular cyclization | A key intermediate for the synthesis of various indole alkaloids and other biologically active molecules. |

| Fused Indole Derivatives | Suzuki or Buchwald-Hartwig coupling of the bromo-indole intermediate | Polycyclic aromatic systems with extended conjugation and potential applications in materials science. |

Scaffold for the Development of Advanced Organic Materials and Specialty Polymers

The bifunctional nature of 2-(2-Amino-6-bromophenyl)acetic acid makes it a candidate monomer for the synthesis of specialty polymers. The amino group can participate in polymerization reactions, such as polycondensation with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to form polyureas. The resulting polymers would possess phenylacetic acid moieties as pendant groups, which could be further functionalized to tune the material's properties.

While the direct polymerization of 2-(2-Amino-6-bromophenyl)acetic acid is not widely reported, the polymerization of related aminophenol compounds to form polyaniline derivatives suggests the feasibility of incorporating such monomers into polymer chains. mdpi.com The presence of the bromine atom offers an additional site for post-polymerization modification, allowing for the introduction of various functional groups to create materials with tailored properties for applications in areas such as electronics, coatings, and drug delivery.

| Polymer Type | Potential Polymerization Method | Key Features of Resulting Polymer |

| Polyamide | Polycondensation with a diacyl chloride | Pendant phenylacetic acid and bromo groups for further modification. |

| Polyurea | Reaction with a diisocyanate | Potential for hydrogen bonding and specific recognition properties. |

| Functionalized Polyaniline Derivative | Oxidative polymerization | Potential for conductivity and electroactivity. |

Intermediate in the Synthesis of Specific Functionalized Phenylacetic Acid Analogues with Defined Substitution Patterns

2-(2-Amino-6-bromophenyl)acetic acid is an excellent starting material for the synthesis of a variety of functionalized phenylacetic acid analogues. The three distinct functional groups—the carboxylic acid, the amino group, and the bromine atom—can be selectively modified to introduce a wide range of substituents with precise control over their positions on the aromatic ring. researchgate.netsrce.hr

The carboxylic acid group can undergo standard transformations such as esterification, amidation, and reduction to an alcohol. wikipedia.org The amino group can be acylated, alkylated, or converted to other nitrogen-containing functionalities. The bromine atom is particularly versatile, serving as a handle for various cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. nih.gov This allows for the synthesis of a vast library of phenylacetic acid derivatives with tailored electronic and steric properties.

| Functionalization Reaction | Reagents and Conditions | Resulting Analogue |

| Esterification | Alcohol, acid catalyst | 2-(2-Amino-6-bromophenyl)acetate ester |

| Amidation | Amine, coupling agent | 2-(2-Amino-6-bromophenyl)acetamide derivative |

| N-Acylation | Acyl chloride, base | 2-(2-Acetamido-6-bromophenyl)acetic acid |

| Suzuki Coupling | Boronic acid, Palladium catalyst, base | 2-(2-Amino-6-arylphenyl)acetic acid |

Application in Mechanistic Studies of Chemical Processes and Enzyme Inhibition (as a chemical probe)

Phenylacetic acid derivatives are known to interact with biological systems, and the introduction of specific substituents can modulate their activity. nih.gov The unique substitution pattern of 2-(2-Amino-6-bromophenyl)acetic acid makes it an interesting candidate for use as a chemical probe in mechanistic studies of chemical and biological processes. For example, studies on structurally related sulfinic and carboxylic acids have been used to investigate interactions in reversed-phase liquid chromatography. nih.gov

Furthermore, the structural motif of an amino acid with a substituted aromatic ring is found in many enzyme inhibitors. nih.gov The bromo and amino groups of 2-(2-Amino-6-bromophenyl)acetic acid can be systematically varied to probe the active site of an enzyme and to develop more potent and selective inhibitors. For instance, related phenylacetic acid derivatives have been investigated as inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). nih.gov The compound could also serve as a starting point for the synthesis of more complex molecules designed to study specific enzyme mechanisms or biological pathways.

| Area of Application | Rationale | Potential Information Gained |

| Mechanistic Studies in Chromatography | Study of interactions between the analyte and stationary phase | Understanding of how functional groups influence retention and peak shape. |

| Enzyme Inhibition Studies | Serves as a scaffold for inhibitor design | Structure-activity relationships for the targeted enzyme. |

| Chemical Probe for Biological Pathways | Can be functionalized with reporter groups (e.g., fluorescent tags) | Visualization and tracking of biological processes. |

Emerging Research Directions and Methodological Advancements

Innovations in Eco-Friendly and Atom-Economical Synthetic Approaches

Key Innovations:

Catalytic Systems: A significant shift is underway from stoichiometric reagents to catalytic systems. For the synthesis of phenylacetic acid derivatives, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, offer high atom economy. These methods allow for the direct formation of carbon-carbon bonds with minimal byproduct generation. The use of advanced ligand systems can further enhance catalyst activity and stability, allowing for lower catalyst loadings and milder reaction conditions.

Green Solvents: Traditional organic synthesis often relies on volatile and hazardous organic solvents. Research is actively exploring the use of greener alternatives such as water, supercritical fluids (like CO2), and bio-based solvents (e.g., 2-methyltetrahydrofuran). For the synthesis of amino acid derivatives, aqueous-based reaction media are particularly attractive as they are non-toxic, non-flammable, and readily available.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing. They provide superior heat and mass transfer, enabling better control over reaction parameters and leading to higher yields and purity. Flow chemistry can also enhance safety when dealing with hazardous intermediates or exothermic reactions. The synthesis of substituted aromatic compounds can be significantly improved by implementing flow processes, which allow for rapid optimization and scale-up.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. Enzymes operate under mild conditions, exhibit high selectivity (chemo-, regio-, and stereoselectivity), and are biodegradable. For the synthesis of chiral amino acids, enzymes like transaminases can be employed for the asymmetric amination of a corresponding keto acid precursor, offering a direct and highly enantioselective route.

Atom Economy in Synthesis:

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The ideal reaction has a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.

| Reaction Type | Typical Atom Economy | Relevance to 2-(2-Amino-6-bromophenyl)acetic acid Synthesis |

| Addition Reactions | High (often 100%) | Could be employed in the synthesis of the acetic acid side chain. |

| Rearrangement Reactions | High (often 100%) | Potentially useful for modifying the aromatic core. |

| Substitution Reactions | Moderate to Low | Commonly used for introducing amino and bromo groups, but generate byproducts. |

| Elimination Reactions | Low | Less desirable due to the inherent generation of waste. |

By prioritizing reaction types with high atom economy, chemists can design more sustainable synthetic routes.

Development of High-Throughput Synthesis and Screening Methodologies for Derivatives

To explore the chemical space around 2-(2-Amino-6-bromophenyl)acetic acid and identify derivatives with potentially enhanced biological activity, high-throughput synthesis (HTS) and screening techniques are indispensable. These methodologies allow for the rapid preparation and evaluation of large libraries of related compounds.

High-Throughput Synthesis Strategies:

Parallel Synthesis: This approach involves the simultaneous synthesis of a library of compounds in an array of separate reaction vessels. Automated liquid handlers and robotic systems are used to dispense reagents and manage the reaction workflow, enabling the creation of dozens to hundreds of distinct molecules in a short period. For derivatizing 2-(2-Amino-6-bromophenyl)acetic acid, parallel synthesis could be used to react the amino or carboxylic acid functionalities with a diverse set of building blocks.

Combinatorial Chemistry: This technique allows for the creation of very large and diverse libraries of compounds by systematically combining a smaller number of building blocks. While often associated with solid-phase synthesis, solution-phase combinatorial approaches are also widely used. nih.gov

High-Throughput Screening (HTS):

Once a library of derivatives has been synthesized, HTS is used to rapidly assess their biological activity. preprints.orgmdpi.com This involves the use of automated, miniaturized assays that can test thousands of compounds per day.

Common HTS Assay Formats:

| Assay Type | Principle | Application for Derivatives |

| Biochemical Assays | Measure the effect of a compound on a purified target, such as an enzyme or receptor. researchgate.net | Could be used to screen for inhibitors of a specific enzyme target. |

| Cell-Based Assays | Assess the effect of a compound on whole cells, providing information on cellular pathways and toxicity. researchgate.net | Useful for identifying compounds with desired phenotypic effects, such as anti-proliferative or anti-inflammatory activity. |

| Reporter Gene Assays | Utilize a reporter gene (e.g., luciferase) to measure the activation or inhibition of a specific signaling pathway. | Can provide insights into the mechanism of action of active compounds. |

The integration of high-throughput synthesis and screening creates a powerful engine for drug discovery and lead optimization, enabling the efficient exploration of structure-activity relationships for derivatives of 2-(2-Amino-6-bromophenyl)acetic acid.

Application of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

Real-time, in-situ monitoring of chemical reactions provides a wealth of information that can be used to optimize reaction conditions, ensure process safety, and improve product quality. Process Analytical Technology (PAT) is a framework that encourages the use of such online analytical tools in pharmaceutical manufacturing. nih.govpreprints.orgyoutube.com

Key Spectroscopic Techniques for In-Situ Monitoring:

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful technique for monitoring the concentration of reactants, intermediates, and products in real-time. By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be collected continuously without the need for sampling. The characteristic vibrational frequencies of functional groups (e.g., C=O of the carboxylic acid, N-H of the amine) allow for the tracking of their appearance or disappearance over the course of the reaction. ibm.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While traditionally an offline technique, the development of benchtop NMR spectrometers and flow-through cells has enabled its use for online reaction monitoring. nih.gov NMR provides detailed structural information, allowing for the unambiguous identification and quantification of all species in the reaction mixture. This can be particularly valuable for complex reactions involving multiple intermediates or side products.

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that is highly complementary to FTIR. It is particularly well-suited for monitoring reactions in aqueous media and for analyzing crystalline forms (polymorphs).

Benefits of In-Situ Monitoring:

| Benefit | Description |

| Enhanced Process Understanding | Provides detailed kinetic and mechanistic information. |

| Improved Process Control | Allows for real-time adjustments to reaction parameters to maintain optimal conditions. |

| Increased Safety | Can detect the buildup of hazardous intermediates or runaway reaction conditions. |

| Higher Yield and Purity | Enables the precise determination of reaction endpoints, minimizing the formation of impurities. |

| Reduced Cycle Time | Eliminates the delays associated with traditional offline analysis. |

By applying these advanced spectroscopic techniques to the synthesis of 2-(2-Amino-6-bromophenyl)acetic acid, a deeper understanding of the reaction can be achieved, leading to more robust and efficient manufacturing processes.

Integration of Artificial Intelligence and Machine Learning in Rational Design and Predictive Synthesis

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and drug discovery. preprints.orgpreprints.org These computational tools can analyze vast datasets of chemical information to identify patterns and make predictions, thereby accelerating the design-make-test-analyze cycle.

AI in Rational Drug Design:

In Silico Screening: AI models can be trained to predict the biological activity and physicochemical properties of virtual compounds. nih.govresearchgate.net This allows for the rapid screening of massive virtual libraries of potential derivatives of 2-(2-Amino-6-bromophenyl)acetic acid to prioritize candidates for synthesis.

De Novo Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with a set of target properties (e.g., high binding affinity for a specific protein, good oral bioavailability), it can generate novel chemical structures that are likely to be active.

AI in Predictive Synthesis:

Retrosynthesis Planning: One of the most challenging tasks in organic chemistry is devising a synthetic route to a target molecule. AI-powered retrosynthesis tools can analyze a target structure and propose a step-by-step synthetic pathway by working backward from the product to readily available starting materials. synthiaonline.com This can save chemists a significant amount of time and effort in planning the synthesis of complex molecules.

Reaction Outcome Prediction: ML models can be trained on large databases of chemical reactions to predict the outcome of a novel reaction, including the expected yield and potential side products. nih.gov This can help chemists to select the most promising reaction conditions and avoid failed experiments.

Reaction Optimization: AI algorithms can be used to efficiently explore the multidimensional space of reaction parameters (e.g., temperature, solvent, catalyst, concentration) to identify the optimal conditions for a given transformation. mdpi.com This can lead to significant improvements in reaction yield and purity.

The ultimate goal is to create fully autonomous synthesis platforms where AI algorithms design novel molecules, plan their synthesis, and control robotic systems to carry out the synthesis and purification. youtube.com While this vision is still in its early stages, the rapid progress in AI and robotics suggests that it may become a reality in the not-too-distant future. For a molecule like 2-(2-Amino-6-bromophenyl)acetic acid, these technologies could enable the rapid and automated synthesis of a vast array of derivatives for biological evaluation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-Amino-6-bromophenyl)acetic acid, and how can regioselectivity be controlled?

- Methodological Answer : Regioselective bromination of precursor molecules (e.g., methoxyphenylacetic acid derivatives) in acetic acid with elemental bromine is a common approach. For instance, bromination of 4-methoxyphenylacetic acid at room temperature yields 2-(3-Bromo-4-methoxyphenyl)acetic acid with 84% efficiency, where electron-donating groups direct bromine to specific positions . Adjusting reaction temperature, solvent polarity, and stoichiometry can optimize regioselectivity. Post-synthesis amination via catalytic hydrogenation or nucleophilic substitution may introduce the amino group.

Q. Which analytical techniques are critical for characterizing purity and structure?

- Methodological Answer :

- HPLC : Assess purity (≥98% by HPLC in pharmaceutical-grade standards) and quantify impurities like residual solvents or water .

- NMR/IR Spectroscopy : Confirm functional groups (e.g., amino, bromo, acetic acid) and regiochemistry. For example, H NMR can distinguish aromatic protons near substituents based on splitting patterns .

- Single-Crystal X-ray Diffraction : Resolve molecular geometry and hydrogen-bonding motifs. In related bromophenylacetic acids, centrosymmetric dimers linked by O–H⋯O hydrogen bonds (R(8) motif) are observed .

Q. What are the primary applications in medicinal chemistry research?

- Methodological Answer : This compound serves as a precursor for natural product synthesis, such as Combretastatin A-4 analogs (antimitotic agents) and Vancomycin-type systems. A Perkin condensation/decarboxylation sequence is often employed to construct biaryl frameworks . Its bromine atom enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) for structure-activity relationship studies.

Advanced Research Questions

Q. How do electronic effects of substituents influence molecular geometry and reactivity?

- Methodological Answer : Substituent electronic properties alter bond angles and reactivity. In 2-(3-Bromo-4-methoxyphenyl)acetic acid, C–C–C angles at substituents deviate from 120°: Br (electron-withdrawing) creates a 121.5° angle, while methoxy (electron-donating) results in 118.2° . These distortions impact reaction pathways, such as electrophilic substitution or hydrogen-bonding strength in crystal lattices. Computational modeling (DFT) can predict electronic effects and guide synthetic optimization.

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Contradictions between NMR, IR, and X-ray data often arise from dynamic processes (e.g., tautomerism) or crystallographic disorder. For example:

- Dynamic NMR : Detect rotational barriers or proton exchange in solution.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula discrepancies.

- Temperature-Dependent Crystallography : Identify phase transitions or conformational flexibility . Cross-validation with synthetic intermediates (e.g., protecting group analogs) can isolate confounding factors.

Q. What strategies optimize reaction yields in large-scale synthesis while minimizing by-products?

- Methodological Answer :

- Flow Chemistry : Enhances heat/mass transfer for exothermic bromination steps, reducing side reactions like dibromination .

- Catalytic Systems : Use Pd or Cu catalysts for selective amination to avoid over-reduction/oxidation.

- Green Solvents : Replace acetic acid with biodegradable alternatives (e.g., γ-valerolactone) to improve sustainability without compromising regioselectivity.

Q. How does hydrogen-bonding behavior in the solid state affect physicochemical properties?